An In-Depth Technical Guide on the Core Properties of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine
An In-Depth Technical Guide on the Core Properties of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine is limited in publicly available scientific literature. This guide consolidates available data for the core structure and infers potential properties based on closely related analogues.
Introduction
2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine is a heterocyclic compound featuring two fused thieno[3,4-b]dioxine units. This structure is a derivative of the well-known conducting polymer backbone, poly(3,4-ethylenedioxythiophene) (PEDOT), suggesting its potential for interesting electronic and optical properties. The thieno[3,4-b]dioxine moiety is recognized for its electron-rich nature and planar geometry, which are conducive to π-π stacking and efficient charge transport. These characteristics make such compounds promising candidates for applications in organic electronics. Furthermore, the thiophene nucleus is a prominent scaffold in medicinal chemistry, hinting at the potential for biological activity.[1] This guide aims to provide a comprehensive overview of the fundamental properties of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine, drawing from available data and the properties of analogous compounds.
Fundamental Properties
Physical and Chemical Properties
Basic chemical information for 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine has been reported by chemical suppliers.
Table 1: Physical and Chemical Properties of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine
| Property | Value | Source |
| CAS Number | 195602-17-6 | [2] |
| Molecular Formula | C₁₂H₁₀O₄S₂ | [2] |
| Molecular Weight | 282.3 g/mol | [2] |
| Melting Point | 204-205 °C | [2] |
| Boiling Point (Predicted) | 440.0 ± 45.0 °C | [2] |
| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [2] |
| Canonical SMILES | C1COC2=C(SC=C2O1)C3=C4C(=CS3)OCCO4 | [2] |
| InChI Key | XECCJSBEUDPALF-UHFFFAOYSA-N | [2] |
Electronic Properties (Inferred)
Direct experimental data on the electronic properties of 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine are not available. However, based on studies of related thieno[3,4-b]dioxine oligomers and polymers, the following can be inferred:
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HOMO/LUMO Energy Levels: The thieno[3,4-b]dioxine unit is known to have a high-lying Highest Occupied Molecular Orbital (HOMO), making it a good electron donor (p-type semiconductor). The extended π-conjugation in the bithieno structure is expected to raise the HOMO level and lower the Lowest Unoccupied Molecular Orbital (LUMO) level compared to the monomer, resulting in a relatively small energy gap.
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Ionization Potential and Electron Affinity: The electron-rich nature of the sulfur and oxygen heteroatoms contributes to a relatively low ionization potential.
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Conductivity: While the monomeric and dimeric forms are not expected to be highly conductive, polymers based on this structure, like PEDOT, exhibit high electrical conductivity upon doping.
Optical Properties (Inferred)
Specific UV-Vis absorption and fluorescence spectra for 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine have not been reported. However, the optical properties can be predicted based on analogous compounds:
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UV-Vis Absorption: Thiophene oligomers typically exhibit strong π-π* transitions in the UV-visible region. The absorption maximum (λ_max) is expected to be red-shifted compared to the single-ring analogue due to the extended conjugation. The planarity of the molecule could lead to well-defined vibronic structures in the absorption spectrum.
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Fluorescence: Many thiophene derivatives are fluorescent. The emission wavelength would likely be in the blue or green region of the visible spectrum. The fluorescence quantum yield can be influenced by the rigidity of the structure and the presence of heavy atoms like sulfur.
Electrochemical Properties (Inferred)
No cyclic voltammetry data for 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine has been found. Based on related compounds, the following electrochemical behavior is anticipated:
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Oxidation: The molecule is expected to undergo a reversible or quasi-reversible oxidation at a relatively low potential, characteristic of electron-rich thiophene systems. This oxidation would lead to the formation of a stable radical cation and dication.
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Reduction: Reduction is expected to occur at a much more negative potential and is likely to be irreversible.
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Electropolymerization: Monomers of thieno[3,4-b]dioxine can be electropolymerized to form conductive polymer films. It is plausible that the bithieno derivative could also undergo electropolymerization, potentially leading to a polymer with enhanced electronic properties due to the pre-formed dimer linkage.
Experimental Protocols (Generalized)
While specific experimental protocols for 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b]dioxine are not available, this section provides generalized methodologies for the synthesis and characterization of similar thiophene-based compounds.
Synthesis
A plausible synthetic route could involve the coupling of two 2,3-dihydrothieno[3,4-b][3][4]dioxine units. A common method for such coupling reactions is the Stille or Suzuki cross-coupling reaction.
Conceptual Synthetic Workflow:
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine [acrospharma.co.kr]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
